Tetrakis-(3-phenyl-propyl)-stannane

Descripción general

Descripción

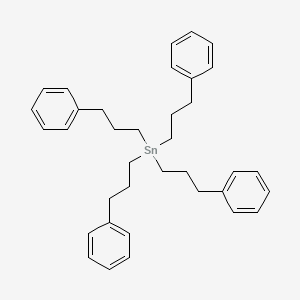

Tetrakis-(3-phenyl-propyl)-stannane is an organotin compound characterized by the presence of four 3-phenyl-propyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a valuable compound for various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis-(3-phenyl-propyl)-stannane typically involves the reaction of tin tetrachloride with 3-phenyl-propyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

SnCl4+4C6H5CH2CH2CH2MgBr→Sn(CH2CH2CH2C6H5)4+4MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form organotin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reduction reactions can convert this compound to lower oxidation state organotin compounds. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: The phenyl-propyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as tetrahydrofuran or dimethyl sulfoxide.

Major Products:

Oxidation: Organotin oxides.

Reduction: Lower oxidation state organotin compounds.

Substitution: Substituted organotin compounds with various functional groups.

Aplicaciones Científicas De Investigación

Tetrakis-(3-phenyl-propyl)-stannane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of tetrakis-(3-phenyl-propyl)-stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the tin center.

Comparación Con Compuestos Similares

Tetrakis-(3-phenyl-propyl)-silane: Similar structure but with silicon instead of tin.

Tetrakis-(3-phenyl-propyl)-germane: Similar structure but with germanium instead of tin.

Comparison:

Tetrakis-(3-phenyl-propyl)-stannane: is unique due to the presence of the tin atom, which imparts different chemical reactivity and properties compared to its silicon and germanium analogs. Tin compounds generally exhibit higher reactivity in organic synthesis and catalysis compared to silicon and germanium compounds.

Actividad Biológica

Overview

Tetrakis-(3-phenyl-propyl)-stannane is an organotin compound characterized by a central tin atom bonded to four 3-phenyl-propyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound contribute to its diverse reactivity and functionality in both chemical synthesis and biological systems.

This compound is primarily used as a reagent in organic synthesis, facilitating the formation of carbon-tin bonds. Its mechanism of action involves the ability of the tin atom to coordinate with various ligands, allowing it to participate in a range of chemical reactions. This coordination capability is essential for its biological activity, where it may interact with cellular targets, influencing pathways related to cell growth and proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that organotin compounds can disrupt microbial cell membranes and inhibit essential cellular functions. The exact mechanisms may involve:

- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.

Anticancer Properties

This compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, preventing cancer cells from proliferating.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity Evaluation : In vitro assays on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours, suggesting significant anticancer activity.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Organotin | Moderate | Significant |

| Tetrakis-(4-methyl-benzyl)-stannane | Organotin | Low | Moderate |

| Tetrakis(triphenylphosphine)palladium(0) | Metal complex | None | High |

Propiedades

IUPAC Name |

tetrakis(3-phenylpropyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C9H11.Sn/c4*1-2-6-9-7-4-3-5-8-9;/h4*3-5,7-8H,1-2,6H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBSCGXVQOQQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[Sn](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301468 | |

| Record name | Tetrakis(3-phenylpropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-41-4 | |

| Record name | Tetrakis(3-phenylpropyl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14208-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(3-phenylpropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.